Diethyl methyl phosphate

Vue d'ensemble

Description

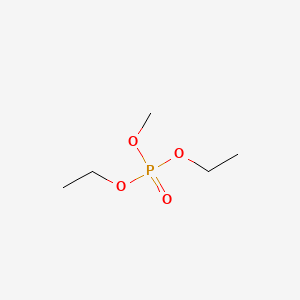

Diethyl methyl phosphate is an organophosphorus compound . It is also known by other names such as Diethyl-methylphosphat , Phosphate de diéthyle et de méthyle , and Phosphoric acid, diethyl methyl ester . Its molecular formula is C5H13O4P .

Synthesis Analysis

Diethyl methyl phosphate can be synthesized from 1-ethyl-3-methylimidazolium diethyl phosphate (abbreviated as [EMIM][DEP]), 4-ethyl-4-methylmorpholinium diethyl phosphate ([EMMOR][DEP]), and 1-ethyl-1-methyl-pyrrolidinium diethyl phosphate ([EMPYR]-[DEP]) . The synthesis process involves the use of ionic liquid and ethanol . Two of the tested ILs, [EMMOR][DEP] and [EMPYR][DEP], were synthesized and characterized using NMR analysis .Molecular Structure Analysis

The molecular structure of Diethyl methyl phosphate consists of 5 carbon atoms, 13 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 168.128 Da and the monoisotopic mass is 168.055145 Da .Chemical Reactions Analysis

Diethyl methyl phosphate can react with ethanol to form solutions that are used in absorption refrigeration technology . The reaction involves (vapor + liquid) phase equilibria (VLE), liquid density (ρ), and dynamic viscosity (η) .Physical And Chemical Properties Analysis

Diethyl methyl phosphate has thermodynamic and physicochemical properties that determine its efficiency in various applications . These properties include liquid density and dynamic viscosity, which were determined at temperatures from (293.15 to 338.15) K at ambient pressure over the whole concentration range .Applications De Recherche Scientifique

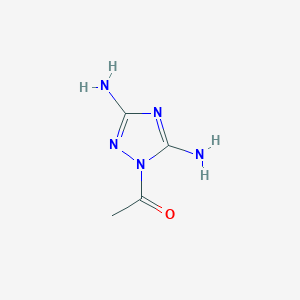

1. Formation of Creatine in vitro

Diethyl methyl phosphate has been explored for its role in biological synthesis processes. A notable study by Binkley and Watson (1949) investigated the use of methyl phosphate as a potential donor of methyl groupings for creatine formation in vitro, using homogenates of rat liver tissue. Their findings suggested that methyl phosphate could be a source of methyl groupings in creatine synthesis, although it was not a suitable substitute for choline in rat diets (Binkley & Watson, 1949).

2. Organic Ionic Plastic Crystals

Carignano (2013) explored Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, a variant of diethyl methyl phosphate, as an organic ionic plastic crystal with potential applications as a solid electrolyte in storage and light harvesting devices. Their molecular dynamics simulation study provided detailed insights into the structural and dynamic properties of this material (Carignano, 2013).

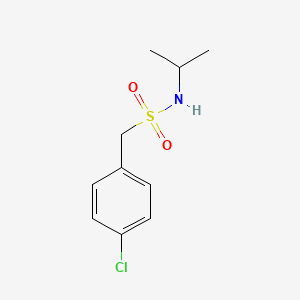

3. Bioremediation of Organophosphorus Pesticides

Zhao et al. (2021) investigated the degradation of organophosphorus pesticides, such as diethyl phosphate, a byproduct of diethyl methyl phosphate degradation. They studied a specific enzyme from Azohydromonas australica, which showed potential in degrading various organophosphorus pesticides, suggesting its application in bioremediation (Zhao et al., 2021).

4. Vibrational Spectra and Normal Coordinate Analysis

Taga et al. (1991) conducted a study on barium dimethyl, diethyl, and ethyl methyl phosphates, focusing on their Raman and IR spectra in solid state. This study has relevance in understanding the vibrational properties of compounds related to diethyl methyl phosphate (Taga et al., 1991).

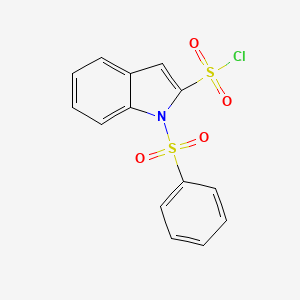

5. Photoremovable Protecting Groups

Šebej et al. (2013) reported on a photoremovable protecting group involving diethyl phosphate. This research has implications for the controlled release of ligands, including phosphates, in aqueous solutions, which could have applications in chemical synthesis and pharmaceuticals (Šebej et al., 2013).

6. Vibrational Analysis of Nucleic Acids

Guan and Thomas (1998) conducted a vibrational analysis of nucleic acids using diethyl phosphate as a model for the phosphodiester backbone in DNA and RNA. This study provided valuable insights for interpreting conformationally sensitive modes of nucleic acids (Guan & Thomas, 1998).

Safety And Hazards

Diethyl methyl phosphate is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation and allergic skin reactions . Therefore, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and use personal protective equipment when handling this chemical .

Orientations Futures

While there is limited information on the future directions of Diethyl methyl phosphate, it is known that the thermal catalytic decomposition performance of the catalyst was significantly improved with respect to the sarin simulant dimethyl methyl phosphonate . This suggests potential future applications in the field of catalysis .

Propriétés

IUPAC Name |

diethyl methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWCWCMYQAIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007032 | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl methyl phosphate | |

CAS RN |

867-17-4 | |

| Record name | Diethyl methyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7HE04G57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-](/img/structure/B3057879.png)

![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)

![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)

![4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B3057887.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)